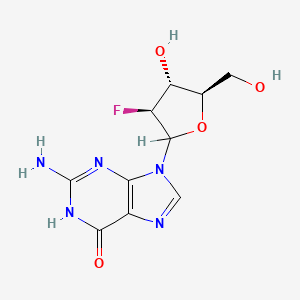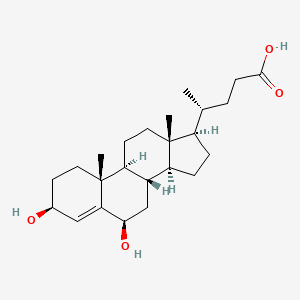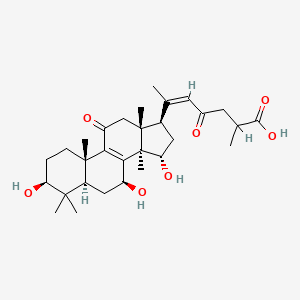
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a highly intricate compound widely utilized in the extensive realm of the biomedical sector, facilitating pioneering advancements in the spheres of drug development and disease elucidation .
Synthesis Analysis
The synthesis of this compound involves the use of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride as a glycosyl donor for glycosylation of simple alcohols . The reaction represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions .Molecular Structure Analysis
The structure of this compound was determined by 1H NMR spectroscopy and X-ray analysis . The molecular formula is C21H25N3O10 . The compound’s structure includes a glucopyranosylidene ring, which is acetylated at the 2, 3, 4, and 6 positions .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane .Physical And Chemical Properties Analysis
The molecular weight of the compound is 479.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . The compound’s rotatable bond count is 11 .Wissenschaftliche Forschungsanwendungen
Antitubercular and Antibacterial Activities
This compound has been used in the synthesis of other compounds that have shown promising antitubercular and antibacterial activities . The synthesized compounds were tested for their potential to inhibit the growth of bacteria and tuberculosis-causing microorganisms .
Drug Development
The compound’s complex structure and unique properties make it a valuable resource in drug development . It can be used as a building block in the synthesis of new drugs, particularly those targeting bacterial infections .
Disease Elucidation
The compound can also be used in disease elucidation . By studying how the compound interacts with various biological systems, researchers can gain insights into the mechanisms of different diseases, potentially leading to the development of new treatments .
Glycoconjugate Synthesis
The compound has been used in the synthesis of glycoconjugates . Glycoconjugates are molecules that play crucial roles in many biological processes, including cell-cell communication and pathogen recognition .
Biochemical Research
The compound can be used in biochemical research . Its unique structure allows it to interact with various biological systems in ways that can provide valuable insights into biochemical processes .
Chemical Synthesis
The compound can be used as a starting material in the synthesis of other complex compounds . Its unique structure makes it a valuable resource in the field of organic chemistry .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLIDGXKILYSJS-HOWPJYOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)






